

# 1-Benzyl-4-methylpiperidin-3-one hydrochloride molecular weight

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## Compound of Interest

**Compound Name:** 1-Benzyl-4-methylpiperidin-3-one hydrochloride

**Cat. No.:** B1392318

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An In-Depth Technical Guide to **1-Benzyl-4-methylpiperidin-3-one Hydrochloride**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Benzyl-4-methylpiperidin-3-one hydrochloride** (CAS No. 1303968-15-1), a key chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, outlines a representative synthetic pathway, details robust analytical characterization methods, and discusses its primary applications, grounded in authoritative sources.

## Core Molecular Profile and Physicochemical Properties

**1-Benzyl-4-methylpiperidin-3-one hydrochloride** is a piperidinone derivative that serves as a critical building block in organic synthesis. Its structure incorporates a benzyl group on the piperidine nitrogen, a methyl group at the 4-position, and a ketone at the 3-position, with the hydrochloride salt enhancing its stability and handling properties.

The precise determination of molecular weight is fundamental for all stoichiometric calculations in synthesis and for definitive mass spectrometry analysis. The molecular weight of the hydrochloride salt is calculated based on its chemical formula,  $C_{13}H_{18}ClNO$ .

Table 1: Key Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>18</sub> CINO	PubChem[1], ChemicalBook[2]
Molecular Weight	239.74 g/mol	PubChem[1], ChemicalBook[2], Pharmaffiliates[3]
Exact Mass	239.1076919 Da	PubChem[1]
IUPAC Name	1-benzyl-4-methylpiperidin-3-one;hydrochloride	PubChem[1]
CAS Number	1303968-15-1	PubChem[1], ChemicalBook[4]
Appearance	White to off-white solid	ChemicalBook[2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	ChemicalBook[2], BLD Pharm[5]
Parent Compound	1-Benzyl-4-methylpiperidin-3-one (CID: 12084828)	PubChem[1][6]

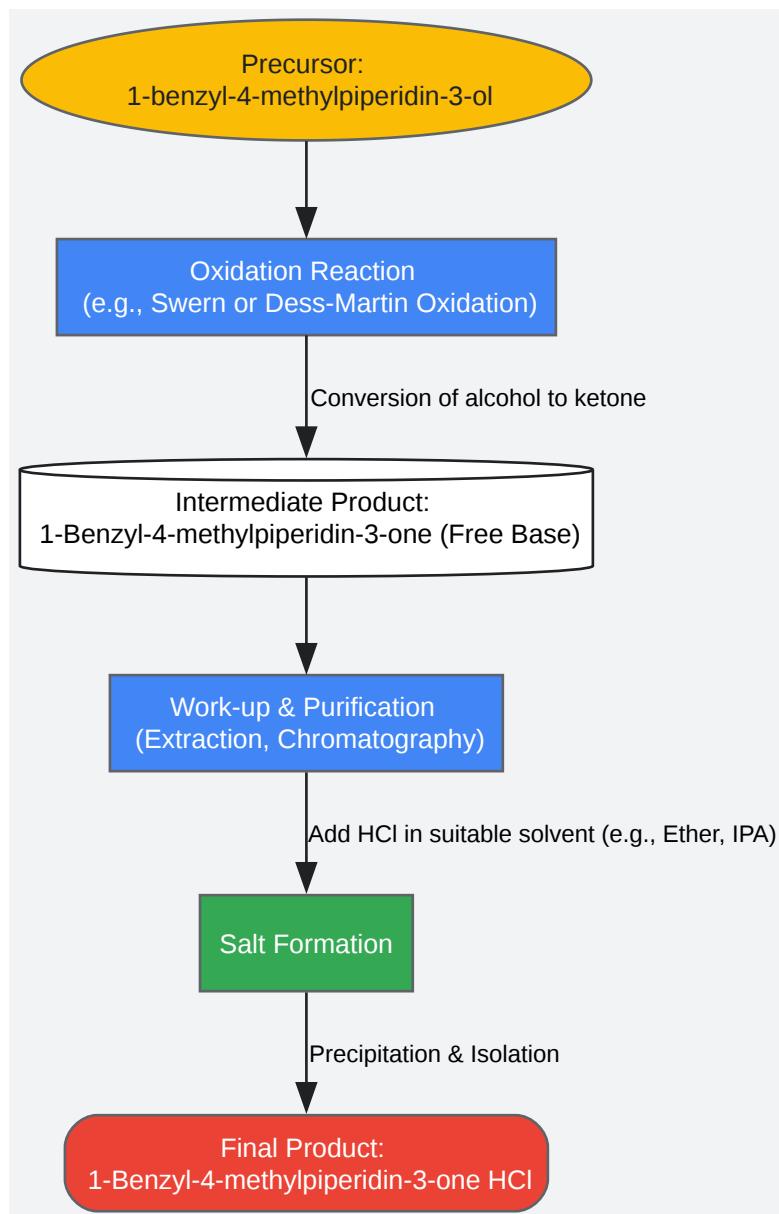
The hydrochloride salt form is typically preferred in laboratory and industrial settings. The protonation of the piperidine nitrogen by hydrochloric acid renders the molecule more crystalline and less susceptible to degradation, simplifying purification and improving shelf-life compared to the free base.

Caption: Structure of **1-Benzyl-4-methylpiperidin-3-one hydrochloride**.

## Synthesis Pathway: A Conceptual Workflow

The synthesis of 1-Benzyl-4-methylpiperidin-3-one is a multi-step process. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid. The synthesis of the parent free base is critical. A common route involves the oxidation of the corresponding alcohol precursor, 1-benzyl-4-methylpiperidin-3-ol.

The causality behind this choice of pathway lies in its efficiency and the availability of starting materials. The oxidation step is a standard transformation in organic chemistry, often employing mild and selective reagents to avoid over-oxidation or side reactions.



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Caption: Conceptual workflow for the synthesis of the target compound.

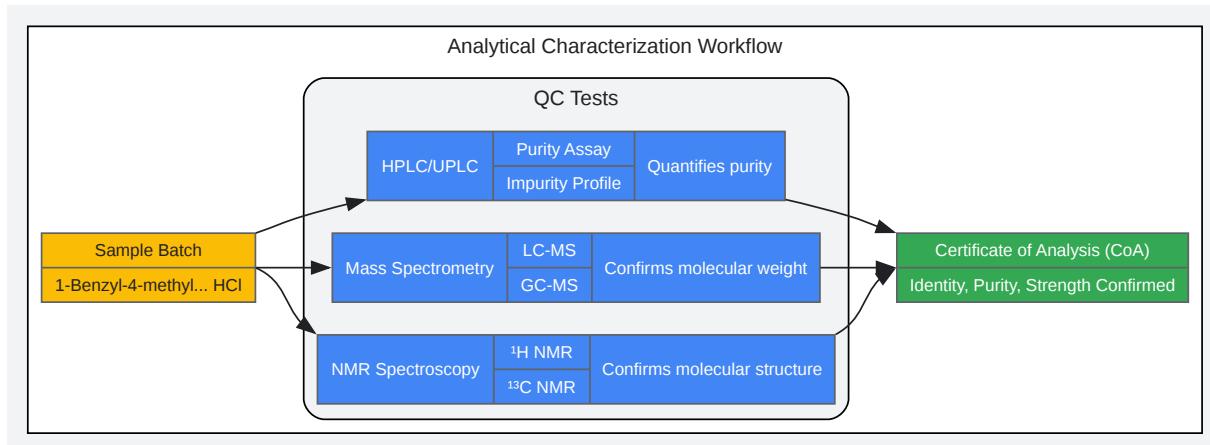
## Protocol: General Synthesis of the Free Base

This protocol outlines the oxidation of the alcohol precursor.<sup>[7]</sup>

- **Vessel Charging:** A suitable reaction vessel is charged with an oxidizing agent, such as a sulfur trioxide pyridine complex, dissolved in a solvent like dimethyl sulfoxide (DMSO).
- **Precursor Addition:** The precursor, 1-benzyl-4-methylpiperidin-3-ol (often as a tosylate salt), is added to the vessel, followed by a non-nucleophilic base like triethylamine ( $\text{Et}_3\text{N}$ ) to neutralize the salt and facilitate the reaction.
- **Reaction Execution:** The oxidizing solution is added to the precursor mixture at a controlled temperature (e.g., below 25°C) to manage the exothermic reaction. The progress is monitored using an appropriate technique like TLC or HPLC.
- **Quenching:** Upon completion, the reaction is carefully quenched by the addition of water, keeping the temperature below a safe limit.
- **Extraction & Isolation:** The pH is adjusted, and the aqueous phase is extracted multiple times with an organic solvent (e.g., toluene). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 1-benzyl-4-methylpiperidin-3-one free base.
- **Salt Formation:** The purified free base is dissolved in a solvent like isopropanol or diethyl ether, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt, which is then isolated by filtration.

## Analytical Characterization Workflow

To ensure the identity, purity, and quality of **1-Benzyl-4-methylpiperidin-3-one hydrochloride**, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for quality control. Commercial suppliers often provide documentation from these methods.[\[5\]](#)[\[8\]](#)[\[9\]](#)



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Caption: A standard analytical workflow for compound validation.

## Key Experimental Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Used to confirm the presence of all expected proton environments (benzyl, piperidine ring, methyl group) and their respective integrations and splitting patterns.
  - <sup>13</sup>C NMR: Confirms the carbon skeleton of the molecule, including the characteristic ketone carbonyl peak.
- Mass Spectrometry (MS):
  - Technique: Typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC-MS).
  - Rationale: This method directly measures the mass-to-charge ratio. For this compound, the expected observation would be the molecular ion of the free base [M+H]<sup>+</sup> at approximately 204.14 m/z, confirming the mass of the parent molecule.

- High-Performance Liquid Chromatography (HPLC):
  - Technique: Reversed-phase HPLC with UV detection is standard.
  - Rationale: This is the workhorse for purity assessment. It separates the target compound from starting materials, by-products, and other impurities. The peak area percentage of the main peak is used to calculate the purity, which is typically expected to be >98% for research and development purposes.

## Applications in Pharmaceutical Development

The primary and most significant application of **1-Benzyl-4-methylpiperidin-3-one hydrochloride** is as an advanced intermediate in the synthesis of Janus kinase (JAK) inhibitors.

- Tofacitinib Synthesis: This compound is a well-documented key intermediate for the synthesis of Tofacitinib.[2][4] Tofacitinib is an immunosuppressant used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The piperidine ring of the intermediate forms a core part of the final drug's structure.
- Protein Kinase Inhibitors: More broadly, it is used to prepare various pyrrolo[2,3-d]pyrimidine compounds, a class of molecules known for their activity as protein kinase inhibitors.[7]
- Research Building Block: Its structure makes it a versatile building block for creating libraries of novel compounds in medicinal chemistry, particularly for exploring potential analgesic and anti-inflammatory agents.[10]

The strategic importance of this intermediate lies in its pre-functionalized core, which allows for efficient and convergent synthetic routes to complex drug targets, thereby reducing manufacturing costs and timelines.

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